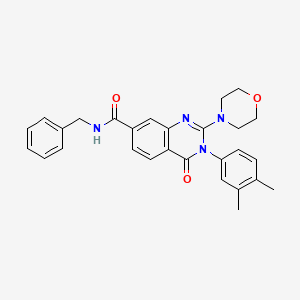
N-benzyl-3-(3,4-dimethylphenyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-(3,4-dimethylphenyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H28N4O3 and its molecular weight is 468.557. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-3-(3,4-dimethylphenyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3-(3,4-dimethylphenyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-benzyl-3-(3,4-dimethylphenyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide belongs to a class of compounds with diverse synthetic routes and chemical properties. Studies have explored the synthesis and alkylation of related 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, showcasing methods to obtain new derivatives through reactions of aminophenyl carbinol with nitriles and methylation processes. These methods emphasize the flexibility in modifying quinazoline structures for various applications, including the development of compounds with potential biological activity (Gromachevskaya et al., 2017).
Potential Antimicrobial Applications
A novel series of quinazolinone analogs substituted with benzothiophene, derived from related quinazoline compounds, have shown promising in vitro antibacterial and antitubercular activities. These findings highlight the potential of quinazoline derivatives in the development of new antimicrobial agents, providing a foundation for further research into their mechanisms of action and efficacy against various microbial strains (Rao & Subramaniam, 2015).
Applications in Solar Energy
Research into the co-sensitization of dye-sensitized solar cells with carboxylated cyanine dyes, related to the chemical structure of interest, indicates the potential to improve photoelectric conversion efficiency. This application demonstrates the versatility of quinazoline derivatives in enhancing the performance of renewable energy technologies, offering a promising avenue for the development of more efficient solar cells (Wu et al., 2009).
Anticancer and Cytotoxic Activities
Quinazoline derivatives have been explored for their cytotoxic activities against cancer cell lines. Studies have prepared compounds from aminoanthraquinones, investigating the effects of side chain positioning on biological activity. These efforts have identified compounds with significant growth delays in tumor models, underscoring the potential of quinazoline derivatives in cancer treatment and the importance of further investigation into their therapeutic applications (Bu et al., 2001).
Eigenschaften
IUPAC Name |
N-benzyl-3-(3,4-dimethylphenyl)-2-morpholin-4-yl-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-19-8-10-23(16-20(19)2)32-27(34)24-11-9-22(26(33)29-18-21-6-4-3-5-7-21)17-25(24)30-28(32)31-12-14-35-15-13-31/h3-11,16-17H,12-15,18H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVKSYYNIPHHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4)N=C2N5CCOCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(3,4-dimethylphenyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

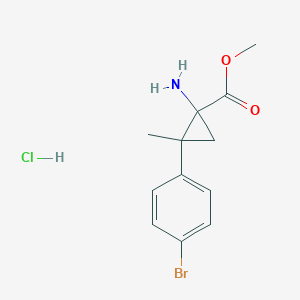

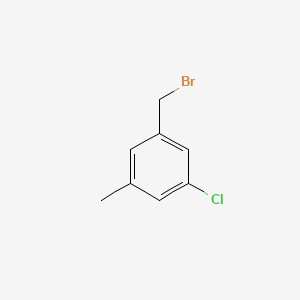
![Ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2611323.png)
![N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2611324.png)
![1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2611327.png)
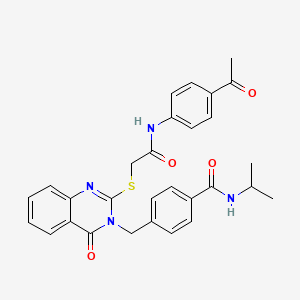
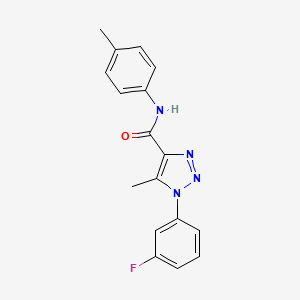
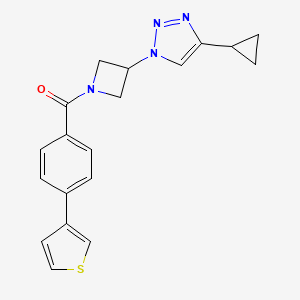
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2611335.png)

![9-chloro-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2611337.png)
![1-{3-[(Thiophen-2-yl)methyl]azetidin-1-yl}prop-2-en-1-one](/img/structure/B2611338.png)
![4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride](/img/structure/B2611339.png)